2-Ethylfenchol

Catalog No.
S1513130
CAS No.
18368-91-7
M.F
C12H22O
M. Wt
182.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylfenchol

CAS Number

18368-91-7

Product Name

2-Ethylfenchol

IUPAC Name

2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

InChI

InChI=1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3

InChI Key

KIPCKEJKGCXRGA-UHFFFAOYSA-N

SMILES

CCC1(C(C2CCC1(C2)C)(C)C)O

Solubility

soluble in alcohol, propylene glycol, most fixed oils; insoluble in wate

Canonical SMILES

CCC1(C(C2CCC1(C2)C)(C)C)O

2-Ethylfenchol, also known as 2-ethyl-1,3,3-trimethyl-2-norbornanol, is a bicyclic monoterpenoid compound with the molecular formula C11H22OC_{11}H_{22}O. It is an isomer of fenchol and is characterized by its earthy odor, which makes it significant in the fragrance and flavor industries. The compound exists in two stereoisomeric forms: endo and exo, with the endo form being predominant in nature. 2-Ethylfenchol is biosynthesized from geranyl pyrophosphate through a series of enzymatic reactions, ultimately contributing to the aromatic profiles of various plants, particularly in basil and other herbs .

Classification and Basic Information

-Ethyl-1,3,3-trimethyl-2-norbornanol, also known as (±)-2-ethyl-1,3,3-trimethyl-2-norbornanol or 2-ethyl fenchol, is a bicyclic monoterpenoid.

Monoterpenoids are a class of organic compounds found in many plants and essential oils. They are known for their diverse range of biological activities, including antibacterial, antifungal, and insecticidal properties []. Bicyclic monoterpenoids have two fused rings in their molecular structure [].

Occurrence

-Ethyl-1,3,3-trimethyl-2-norbornanol has been identified in a variety of plants, including:

  • Camphor tree (Cinnamomum camphora) []
  • Rosemary (Rosmarinus officinalis) []
  • Sage (Salvia officinalis) []

Research on 2-Ethyl-1,3,3-trimethyl-2-norbornanol

Research on 2-Ethyl-1,3,3-trimethyl-2-norbornanol is limited, but it has been investigated for its potential:

  • Insecticidal properties: Studies have shown that 2-Ethyl-1,3,3-trimethyl-2-norbornanol exhibits insecticidal activity against some insect pests [, ]. However, more research is needed to determine its effectiveness and safety for pest control applications.
  • Antimicrobial activity: Some studies suggest that 2-Ethyl-1,3,3-trimethyl-2-norbornanol may have some antimicrobial activity. However, further investigation is needed to understand its potential applications.

The chemical behavior of 2-ethylfenchol includes several notable transformations:

  • Oxidation: 2-Ethylfenchol can be oxidized to yield corresponding ketones or aldehydes, similar to its isomer fenchol, which can be converted to fenchone through oxidation .
  • Rearrangements: The compound can undergo rearrangements under specific conditions, leading to various derivatives that may exhibit different sensory characteristics .
  • Addition Reactions: Due to the presence of hydroxyl groups, 2-ethylfenchol can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

2-Ethylfenchol exhibits various biological activities that contribute to its utility in different fields:

  • Antimicrobial Properties: Some studies suggest that 2-ethylfenchol possesses antimicrobial properties, making it a candidate for use in food preservation and as a natural pesticide .
  • Odorant Profile: Its earthy scent has been linked to its role in attracting pollinators and influencing plant interactions with their environment .

Several synthetic pathways have been developed for the production of 2-ethylfenchol:

  • Direct Addition of Ethyllithium: The most efficient method involves the addition of ethyllithium to fenchone, yielding high selectivity for the desired stereoisomers .
  • Biosynthetic Routes: Natural synthesis from geranyl pyrophosphate involves enzymatic processes that convert this precursor into various terpenes, including 2-ethylfenchol .
  • Stereoselective Synthesis: Research has demonstrated methods for obtaining specific stereoisomers through controlled reactions that favor one form over another .

2-Ethylfenchol finds extensive applications across several industries:

  • Fragrance Industry: Due to its pleasant earthy aroma, it is widely used in perfumes and scented products.
  • Flavoring Agent: It serves as a flavoring component in food products, providing a unique taste profile that enhances culinary experiences .
  • Agricultural Uses: Its potential antimicrobial properties make it useful as a natural pesticide or preservative in agricultural settings .

Research on the interactions of 2-ethylfenchol with other compounds has revealed interesting findings:

  • Odor Similarities: Studies have shown that 2-ethylfenchol shares odor characteristics with other cyclic alcohols such as geosmin, contributing to its classification as an earthy odorant. This similarity affects how it is perceived in mixtures with other fragrances .
  • Sensory Perception: The compound's unique structural features influence its sensory perception, particularly at varying concentrations where it may be confused with similar earthy compounds .

Several compounds share structural or functional similarities with 2-ethylfenchol. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
FencholBicyclic structureDistinctive minty aroma
GeosminCyclic alcoholStrong earthy scent
BorneolMonoterpenoid alcoholCamphoraceous aroma
LinaloolMonoterpenoid alcoholFloral scent

Uniqueness of 2-Ethylfenchol: Unlike these compounds, 2-ethylfenchol's specific combination of earthy notes and its predominant stereoisomeric form give it a unique position within the fragrance and flavor profiles utilized in various applications.

Terpenoid Biosynthesis Pathways

Monoterpenoids, including 2-ethylfenchol, originate from the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol. Geranyl diphosphate (GPP), a universal C10 precursor, undergoes cyclization via terpene synthases (TPSs) to form diverse monoterpene skeletons. For 2-ethylfenchol, the pathway likely diverges at the cyclization step, where GPP is isomerized to linalyl diphosphate (LPP) before undergoing structural rearrangements. The ethyl group at C2 is hypothesized to arise from a methyl shift or alkylation during cyclization, though precise mechanisms remain underexplored.

Enzymatic Cyclization of Geranyl Diphosphate (GPP)

The cyclization of GPP to 2-ethylfenchol is catalyzed by monoterpene synthases, which orchestrate carbocation rearrangements and stereochemical control. For example, (−)-endo-fenchol synthase (EC 4.2.3.10) converts GPP to fenchol via linalyl diphosphate intermediates, involving syn-isomerization and anti-endo cyclization. Structural studies of related enzymes, such as bornyl diphosphate synthase (BPPS), reveal that active-site residues (e.g., aspartate-rich motifs) stabilize carbocations and direct hydride or methyl shifts. While no synthase specific to 2-ethylfenchol has been characterized, homology modeling suggests that minor active-site modifications in fenchol synthase could enable ethylation, possibly through steric guidance or alternative carbocation quenching.

Genetic Factors Influencing Biosynthesis Efficiency

Terpene synthase (TPS) gene expression is regulated by transcription factors (TFs) such as MYB, WRKY, and bHLH, which respond to environmental stimuli (e.g., herbivory, light). In Pinus mugo, tissue-specific TPS expression correlates with monoterpene profiles, suggesting that 2-ethylfenchol production could be modulated by similar genetic programs. Additionally, post-translational modifications, such as phosphopantetheinylation of carrier proteins, enhance precursor availability and enzyme efficiency. For instance, the CbTPS1 gene in Cinnamomum burmanni achieves high borneol specificity (88.7%) via truncation of transit peptides and codon optimization, a strategy potentially applicable to 2-ethylfenchol synthases.

Comparative Analysis with Borneol Biosynthesis

Borneol and 2-ethylfenchol share a bicyclic norbornane skeleton but differ in substituents (borneol: hydroxyl; 2-ethylfenchol: ethyl). Borneol biosynthesis involves BPPS-mediated cyclization of GPP to bornyl diphosphate, followed by dephosphorylation. Key distinctions include:

FeatureBorneol2-Ethylfenchol
Core Structure2-bornanol2-ethyl-2-norbornanol
Biosynthetic RouteBornyl diphosphate intermediateHypothetical ethylation step
Key EnzymeBornyl diphosphate synthasePutative ethyl-fenchol synthase
Stereochemical ControlMg²⁺-dependent active siteUncharacterized

The ethyl group in 2-ethylfenchol likely necessitates distinct quenching mechanisms, such as water or pyrophosphate attack at a tertiary carbocation, contrasting with borneol’s hydroxylation.

Role of Fenchol Synthase in Structural Diversification

Fenchol synthase (EC 4.2.3.10) provides a template for understanding 2-ethylfenchol biosynthesis. This enzyme stabilizes the terpinyl cation intermediate, enabling methyl migrations and stereospecific cyclization. Mutagenesis studies on tobacco 5-epi-aristolochene synthase (TEAS) and premnaspirodiene synthase (HPS) demonstrate that subtle active-site changes (e.g., 9 amino acid substitutions) redirect product specificity. By analogy, introducing bulkier residues into fenchol synthase could facilitate ethyl group incorporation, though experimental validation is needed.

Physical Description

colourless to pale yellow liquid with a sharp, camphoraceous odou

XLogP3

3.2

Density

0.946-0.967

UNII

OH8YI97N62

Other CAS

67952-68-5
137255-07-3
18368-91-7

Wikipedia

2-ethyl fenchol
Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)-

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-: ACTIVE
Bicyclo[2.2.1]heptan-2-ol, ethyl-1,3,3-trimethyl-: ACTIVE

Dates

Modify: 2024-04-14

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